trans-2-Dodecen-1-ol
Overview
Description
trans-2-Dodecen-1-ol is a monounsaturated compound that has been identified as a sex attractant for certain moth species, such as the codling moth, Laspeyresia pomonella. The compound's structure includes two double bonds whose location and configuration are crucial for its biological activity, as determined by electroantennogram techniques .
Synthesis Analysis
The synthesis of related compounds to trans-2-Dodecen-1-ol has been explored in various studies. For instance, a convenient preparation method for trans-1-chloroalkenes from trans-dichloroethylene has been developed, which involves treatment with Grignard reagents. This method has been applied to synthesize sex pheromones like (7E, 9Z)-dodecadien-1-yl acetate . Additionally, dodeca-2,3-dien-1-ol, a related compound, was synthesized through the reductive elimination of a tetrahydropyran-2′-yloxy group from a precursor and subsequently oxidized to form an allenic aldehyde, which was then converted to methyl tetradeca-trans-2,4,5-trienoate, an allenic sex pheromone .
Molecular Structure Analysis
The molecular structure of trans-2-Dodecen-1-ol is characterized by its monounsaturated nature with specific double bond configurations. The precise location of these double bonds is essential for the biological activity of the compound, as it influences the antennal responses of insects, particularly male moths, which are attracted to the substance .
Chemical Reactions Analysis
trans-2-Dodecen-1-ol and its related compounds participate in various chemical reactions. For example, the synthesis of trans-1-chloroalkenes from trans-dichloroethylene involves a reaction with Grignard reagents, which is a fundamental step in the preparation of certain pheromones . The oxidation of dodeca-2,3-dien-1-ol to an allenic aldehyde and its subsequent reaction to form an allenic sex pheromone is another example of the chemical transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of trans-2-Dodecen-1-ol are not detailed in the provided papers, the related compounds exhibit properties that make them suitable as sex pheromones. These properties include volatility and the ability to elicit strong antennal responses in insects, which are critical for their role in mating behaviors . The identification of trans-2-dodecenal in the defensive secretion of a millipede suggests that similar compounds may also have roles in defense mechanisms in addition to their function as pheromones .
Scientific Research Applications
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Biochemistry
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Organic Synthesis
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Cytotoxicity Activity Against Human Colon Cancer Cells
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Coriandrum Sativum L. (Coriander)
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Mass Spectrometry
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Gas Chromatography
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Mass Spectrometry
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Gas Chromatography
Safety And Hazards
It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(E)-dodec-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRYPOCSLBIUHY-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017500 | |
Record name | trans-2-Dodecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Dodecen-1-ol | |
CAS RN |
69064-37-5 | |
Record name | trans-2-Dodecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69064-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-2-Dodecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Dodecen-1-ol, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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